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molecular formula C7H7BrO B105401 3-Bromobenzyl alcohol CAS No. 15852-73-0

3-Bromobenzyl alcohol

Cat. No. B105401
M. Wt: 187.03 g/mol
InChI Key: FSWNRRSWFBXQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709081

Procedure details

Into a solution of 370 g. of 3-bromo benzaldehyde, 900 cm3. of methanol and 300 g. of 40% formaldehyde the solution of 380 g. of potassium hydroxide in 300 cm3. of water are dropped at a temperature of from 48° to 52° C. during 10 minutes while stirring. The reaction mixture is stirred for 3.5 hours at a temperature of from 50° to 55° C. Into this reaction mixture the solution of 60 g. of potassium hydroxide in 40 cm3. of water are dropped at 55° C. then the reaction mixture is stirred at 60° C. for 1.5 hours. After cooling to ambient temperature the pH-value of the reaction mixture is adjusted with 250 cm3. of an aqueous hydrochloric acid solution /1:1/ to 9. From this reaction mixture the methanol is distilled off, 2 l. of water are added to the residue and twice extracted with 400 cm3. of 1,2-dichloro ethane. After distilling the dichloro ethane off the residue is fractionated in vacuo. 333 g. of 3-bromobenzyl alcohol are obtained. Boiling point 120°-122° C./266-399 Pa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C=O.[OH-].[K+].Cl>O.CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 3.5 hours at a temperature of from 50° to 55° C
Duration
3.5 h
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 60° C. for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
From this reaction mixture the methanol is distilled off
ADDITION
Type
ADDITION
Details
of water are added to the residue
EXTRACTION
Type
EXTRACTION
Details
twice extracted with 400 cm3
DISTILLATION
Type
DISTILLATION
Details
After distilling the dichloro ethane off the residue

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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